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Compound of Interest
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Cat. No.: B605308

For Immediate Release

This technical support guide provides researchers, scientists, and drug development
professionals with a comprehensive overview of the reasons behind the discontinuation of the
clinical development of Alicapistat (ABT-957), a selective calpain-1 and -2 inhibitor previously
under investigation for the treatment of Alzheimer's disease.

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the discontinuation of Alicapistat (ABT-957)7?

Al: The primary reason for the discontinuation of Alicapistat (ABT-957) was its failure to
achieve sufficient concentrations in the central nervous system (CNS) to engage its therapeutic
target, calpain.[1][2][3][4][5] Clinical trials revealed that the drug concentrations in the
cerebrospinal fluid (CSF) did not reach the levels required for effective calpain inhibition.[2][4]

Q2: Was the discontinuation of Alicapistat related to safety concerns or adverse events?

A2: No, the discontinuation of Alicapistat was not primarily due to safety concerns. Across five
Phase 1 clinical trials, which included healthy young and elderly subjects as well as patients
with mild to moderate Alzheimer's disease, Alicapistat was found to be well-tolerated.[2][3]
The incidence of treatment-emergent adverse events was similar between the Alicapistat and
placebo groups, with no clinically significant changes in vital signs or laboratory measurements
observed.[3]
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Q3: What was the proposed mechanism of action for Alicapistat in Alzheimer's disease?

A3: Alicapistat is an orally active, selective inhibitor of calpain-1 and calpain-2.[3][6] The
rationale for its development was based on the "calpain-cathepsin hypothesis,” which posits
that the overactivation of calpain plays a key role in the neurodegenerative processes of
Alzheimer's disease.[1] Aberrant calpain activity is linked to several pathological processes in
Alzheimer's, including neuronal excitotoxicity, synaptic dysfunction mediated by amyloid-beta
(AB), and the hyperphosphorylation of tau protein.[5] By inhibiting calpain, Alicapistat was
intended to mitigate these neurodegenerative effects.[5]

Q4: What specific evidence led to the conclusion of insufficient target engagement?

A4: The conclusion of insufficient target engagement was based on pharmacokinetic and
pharmacodynamic data from Phase 1 clinical trials. Pharmacokinetic analysis showed that
while plasma concentrations of Alicapistat were significantly higher than the half-maximal
inhibitory concentration (IC50) for calpain, the concentrations measured in the CSF were not.
[2] Specifically, CSF concentrations of Alicapistat were found to be between 9 and 21 nM,
which was below the IC50 required for calpain inhibition in biochemical assays.[2] Furthermore,
a pharmacodynamic study assessing changes in rapid eye movement (REM) sleep
parameters, a proposed downstream marker of central calpain activity, showed no effect of
Alicapistat at doses of 400 mg or 800 mg twice daily.[3]

Q5: What were the key clinical trials conducted for Alicapistat?

A5: AbbVie conducted a Phase 1 clinical trial program for Alicapistat. One key trial,
NCT02573740, was terminated in June 2016 due to insufficient target engagement based on
preclinical data.[7] This study intended to evaluate the safety and tolerability of multiple doses
of ABT-957 in participants with mild cognitive impairment or mild to moderate Alzheimer's
disease.[5] An earlier Phase 1 study in healthy volunteers also failed to show a
pharmacodynamic effect on REM sleep.[2][3]

Quantitative Data Summary
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Parameter

Value

Source

Alicapistat CSF Concentration

9-21 nM

[2]

Calpain Inhibition IC50

Not explicitly stated, but CSF
concentrations were below this

value

[2]

Alicapistat Dosing in

Pharmacodynamic Study

400 mg and 800 mg twice daily

[3]

Pharmacodynamic Endpoint

No effect on REM sleep

parameters

[3]

Phase 1 Trial Termination
(NCT02573740)

June 2016

[7]

Experimental Protocols

Pharmacodynamic Assessment of Central Calpain Activity

» Objective: To assess the central pharmacodynamic effect of Alicapistat.

» Methodology: A Phase 1 study was conducted in healthy male subjects aged 25-45 with

regular sleep habits.[2] Participants received either Alicapistat (400 mg or 800 mg twice

daily) or a placebo.[3] Polysomnography was used to measure sleep parameters, with a

particular focus on REM sleep. The selection of REM sleep as a pharmacodynamic endpoint

was based on preclinical animal studies where sleep perturbations were observed following

Alicapistat administration, proposed to be a functional consequence of increased

extracellular acetylcholine.[2] An active control, donepezil (10 mg twice daily), was used to

validate the sensitivity of the sleep parameter measurements.[3]

o Outcome: Alicapistat did not demonstrate any effect on REM sleep parameters, unlike the

active control, donepezil.[3] This lack of effect suggested inadequate CNS concentrations of

the drug to engage the target.[3]
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Caption: Proposed mechanism of Alicapistat in Alzheimer's disease.
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Caption: Alicapistat clinical development and discontinuation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605308#why-alicapistat-abt-957-was-discontinued]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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